4-(trans-4-Propylcyclohexyl)benzoyl chloride 4-(trans-4-Propylcyclohexyl)benzoyl chloride
Brand Name: Vulcanchem
CAS No.: 81005-00-7
VCID: VC3853973
InChI: InChI=1S/C16H21ClO/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13H,2-7H2,1H3
SMILES: CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)Cl
Molecular Formula: C16H21ClO
Molecular Weight: 264.79 g/mol

4-(trans-4-Propylcyclohexyl)benzoyl chloride

CAS No.: 81005-00-7

Cat. No.: VC3853973

Molecular Formula: C16H21ClO

Molecular Weight: 264.79 g/mol

* For research use only. Not for human or veterinary use.

4-(trans-4-Propylcyclohexyl)benzoyl chloride - 81005-00-7

Specification

CAS No. 81005-00-7
Molecular Formula C16H21ClO
Molecular Weight 264.79 g/mol
IUPAC Name 4-(4-propylcyclohexyl)benzoyl chloride
Standard InChI InChI=1S/C16H21ClO/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13H,2-7H2,1H3
Standard InChI Key OEABBNGVFWXEJP-UHFFFAOYSA-N
SMILES CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)Cl
Canonical SMILES CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a benzoyl chloride group (C₆H₅COCl) attached to a trans-4-propylcyclohexyl ring. The trans configuration ensures that the propyl substituent occupies an equatorial position on the cyclohexane ring, minimizing steric strain . This stereochemical arrangement is critical for its reactivity in acyl-transfer reactions, as the bulky cyclohexyl group influences both electronic and steric effects .

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Number81005-00-7
Molecular FormulaC₁₆H₂₁ClO
Molar Mass264.79 g/mol
Synonyms4-((1S,4R)-4-Propylcyclohexyl)benzoyl chloride

Synthesis and Reactivity

Industrial Synthesis Pathways

The compound is typically synthesized via Friedel-Crafts acylation, where trans-4-propylcyclohexane carboxylic acid reacts with thionyl chloride (SOCl₂) to form the corresponding acyl chloride . Alternative routes involve the chlorination of 4-(trans-4-propylcyclohexyl)benzoic acid using phosphorus pentachloride (PCl₅) .

Application in Organic Synthesis

4-(trans-4-Propylcyclohexyl)benzoyl chloride serves as a versatile acylating agent. In a documented reaction, it was used to acylate methyl 3-amino-4-fluorobenzoate in dichloromethane (DCM) with pyridine as a base, yielding a 72% product after purification . The reaction conditions (20°C, 1 hour) highlight its moderate reactivity, which is advantageous for controlling reaction kinetics in multi-step syntheses .

Physicochemical Properties

Table 2: Stock Solution Preparation Guidelines

Stock ConcentrationVolume (1 mg)Volume (5 mg)Volume (10 mg)
1 mM3.7766 mL18.8829 mL37.7658 mL
5 mM0.7553 mL3.7766 mL7.5532 mL
10 mM0.3777 mL1.8883 mL3.7766 mL
Data sourced from standardized protocols for research applications .

Research Applications and Future Directions

Current Uses

  • Polymer Chemistry: As a monomer in polyamide synthesis, leveraging its rigid cyclohexyl group to enhance thermal stability .

  • Pharmaceutical Intermediates: For synthesizing kinase inhibitors and other bioactive molecules requiring stereochemical precision .

Emerging Trends

Recent studies explore its utility in liquid crystal displays (LCDs), where its mesogenic properties could improve electro-optical performance . Additionally, its role in metal-organic frameworks (MOFs) is under investigation for gas storage applications .

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